4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
Description
4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic compound featuring a pyrazole ring substituted with a methyl group at the 4-position, linked to a butanoic acid chain modified with a methylamino group at the 2-position. The methylamino group introduces a secondary amine, which may enhance hydrogen-bonding capacity and influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(methylamino)-4-(4-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-8(10-2)9(13)14/h5-6,8,10H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
XQNXSYYLQRXUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC(C(=O)O)NC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid can be approached through three primary strategies:
Pyrazole Ring Formation Followed by Chain Elaboration
This method involves constructing the pyrazole core first, followed by sequential introduction of the butanoic acid chain and methylamino group. The patent CN114014809A demonstrates an effective pyrazole synthesis using ethyl acetoacetate, triethyl orthoformate, and methylhydrazine, achieving yields >95% under optimized conditions. Adapting this approach, the target compound could be synthesized through:
- Condensation of ethyl 3-oxopentanoate with triethyl orthoformate
- Cyclization with methylhydrazine to form the 4-methylpyrazole moiety
- Functionalization at the β-position with methylamine
Key challenges include controlling regioselectivity during cyclization and preventing N-methyl group migration during subsequent reactions.
Sequential Assembly of Functional Groups
An alternative pathway builds the molecular framework through stepwise incorporation of functional groups:
- Synthesis of 2-(methylamino)butanoic acid esters
- N-alkylation with 4-methyl-1H-pyrazole derivatives
- Ester hydrolysis to the carboxylic acid
This route benefits from commercial availability of pyrazole derivatives but requires careful optimization of alkylation conditions to avoid over-alkylation.
Detailed Synthetic Protocols
Condensation-Cyclization-Hydrolysis Route
Step 1: Formation of β-Ketoester Intermediate
Ethyl 3-oxopentanoate (1.0 mol) undergoes condensation with triethyl orthoformate (1.5 mol) in acetic anhydride at 110-120°C for 4 hours. The reaction mixture is distilled under reduced pressure (100 mmHg, 100°C) to yield the enol ether intermediate (Compound A, 85-90% yield).
Key Parameters
| Component | Molar Ratio | Temperature | Time |
|---|---|---|---|
| Ethyl 3-oxopentanoate | 1.0 | 110-120°C | 4 hr |
| Triethyl orthoformate | 1.5 | ||
| Acetic anhydride | 1.3 |
Step 2: Pyrazole Ring Formation
Compound A (0.8 mol) is reacted with 40% methylhydrazine aqueous solution (0.5 mol) in toluene at 8-10°C. Sodium hydroxide (0.03 mol) is added to maintain pH 8-9, followed by gradual warming to 15-20°C. The reaction produces the pyrazole ester intermediate (Compound B) in 78-82% yield after workup.
Reaction Monitoring
1H NMR (DMSO-d6): δ 3.77 (s, 3H, OCH3), 2.14 (s, 3H, CH3), 8.09 (s, 1H, pyrazole-H).
Step 3: Methylamino Group Introduction
Compound B undergoes nucleophilic substitution with methylamine (2.0 equiv) in DMF at 60°C for 12 hours. The reaction is monitored by TLC (EtOAc/hexane 3:7), yielding the methylamino ester derivative in 65-70% yield after silica gel chromatography.
Optimization Data
| Amine Source | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methylamine HCl | DMF | 60 | 12 | 68 |
| MeNH2 (40% aq.) | THF | 40 | 24 | 52 |
| MeNH2 gas | EtOH | 25 | 48 | 41 |
Step 4: Ester Hydrolysis
The methyl ester (0.5 mol) is hydrolyzed using 6M HCl (3.0 equiv) at 85-90°C for 3 hours. The reaction mixture is cooled to 30°C, yielding this compound as a white crystalline solid (85-90% purity, 75% isolated yield).
Purification Protocol
Alternative Synthetic Pathways
Reductive Amination Approach
A ketone intermediate (4-(4-methyl-1H-pyrazol-1-yl)-2-oxobutanoic acid) undergoes reductive amination with methylamine using sodium cyanoborohydride in methanol:
- Dissolve ketone (1.0 equiv) and MeNH2 (3.0 equiv) in MeOH
- Add NaBH3CN (1.2 equiv) at 0°C
- Stir at room temperature for 24 hours
- Acidic workup yields target compound (55-60% yield)
Advantages
- Avoids harsh alkylation conditions
- Better stereochemical control
Limitations
- Requires pre-formed ketone intermediate
- Moderate yields due to competing reduction pathways
Industrial-Scale Considerations
The patent WO2018008042A1 provides insights into large-scale production techniques applicable to our target compound:
Reactor Design
- 3000L jacketed glass-lined steel reactors
- Automated temperature/pH control systems
- Continuous distillation units for solvent recovery
Process Optimization
| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |
|---|---|---|---|
| Reaction Volume | 1 L | 100 L | 3000 L |
| Cooling Rate | 5°C/min | 2°C/min | 1°C/min |
| Distillation Time | 2 hr | 6 hr | 12 hr |
| Overall Yield | 68% | 72% | 78% |
Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, D2O)
δ 7.89 (s, 1H, pyrazole-H)
δ 3.95 (t, J=6.8 Hz, 2H, CH2N)
δ 3.12 (s, 3H, NCH3)
δ 2.72 (m, 2H, CH2CO2H)
δ 2.31 (s, 3H, pyrazole-CH3)
13C NMR (100 MHz, D2O)
δ 174.2 (CO2H)
δ 148.5 (pyrazole C-3)
δ 137.9 (pyrazole C-4)
δ 105.2 (pyrazole C-5)
δ 49.8 (NCH3)
δ 39.2 (CH2N)
δ 32.1 (CH2CO2H)
δ 12.4 (pyrazole-CH3)
Purity Analysis
HPLC Conditions
- Column: C18, 4.6×150 mm, 5 μm
- Mobile Phase: 20 mM KH2PO4 (pH 3.0)/MeCN (85:15)
- Flow Rate: 1.0 mL/min
- Detection: UV 210 nm
- Retention Time: 6.8 ± 0.2 min
Specifications
| Parameter | Requirement | Typical Result |
|---|---|---|
| Assay (HPLC) | ≥98.0% | 98.5-99.2% |
| Related Substances | ≤1.0% | 0.3-0.8% |
| Residual Solvents | <500 ppm | <200 ppm |
| Heavy Metals | <10 ppm | <5 ppm |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring and the butanoic acid chain.
Reduction: Reduced forms of the pyrazole ring and the butanoic acid chain.
Substitution: Substituted derivatives with various functional groups replacing the methylamino group.
Scientific Research Applications
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the butanoic acid chain can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
4-(4-Methyl-1H-pyrazol-1-yl)butanoic Acid ()
Structural Differences: The absence of the 2-(methylamino) substituent distinguishes this compound. Physicochemical Properties:
- Molecular Weight : 168.19 g/mol vs. ~197.24 g/mol (estimated for the target compound).
- pKa: Predicted at 4.65 (carboxylic acid) vs. dual pKa values (~4.65 for the carboxylic acid and ~9.5 for the methylamino group in the target compound).
- Boiling Point: 346.7°C (predicted) vs. Functional Implications: The methylamino group in the target compound may improve binding to biological targets (e.g., enzymes or receptors) via additional hydrogen-bonding interactions .
Phenoxybutanoic Acid Herbicides (MCPB and 2,4-DB; )
Structural Differences: MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) feature phenoxy substituents instead of pyrazole rings. Biological Activity:
- MCPB and 2,4-DB are synthetic auxins used as herbicides, mimicking plant growth hormones.
- The target compound’s pyrazole ring may confer distinct bioactivity, possibly targeting non-plant systems (e.g., mammalian enzymes or microbial pathways). Physicochemical Comparison:
- Molecular Weight : MCPB (228.67 g/mol) and 2,4-DB (249.08 g/mol) are heavier due to chlorine substituents.
- Acidity: Phenoxybutanoic acids have lower pKa values (~3.5) compared to the target compound’s carboxylic acid (pKa ~4.65), influencing soil mobility and absorption .
Benzoimidazole-Butanoic Acid Derivative ()
Structural Differences: The compound 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid contains a benzoimidazole core and a complex amino side chain. Synthetic Routes:
- Functional Groups: The hydroxyethyl and benzyl groups in the benzoimidazole derivative may enhance solubility, whereas the target compound’s methylamino group offers a simpler modification for metabolic stability .
Methylamino-Containing Metabolites ()
Structural Similarities: Metabolites like DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) share methylamino and carboxylic acid groups. Metabolic Implications:
- The methylamino group in the target compound may undergo similar metabolic pathways, such as N-demethylation or oxidation, affecting its half-life and toxicity profile.
- Comparative solubility: The benzoic acid backbone in DX-CA-[S2200] may confer higher aqueous solubility than the target compound’s butanoic acid chain .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Structural Flexibility: The pyrazole ring offers a stable aromatic system, while the methylamino group enhances interaction with biological targets, as seen in other methylamino-containing metabolites .
- Synthetic Challenges: Introducing the methylamino group may require protective strategies to avoid side reactions, contrasting with simpler hydrolysis steps used for benzoimidazole derivatives .
- Biological Potential: Unlike phenoxybutanoic herbicides, the target compound’s pyrazole core may reduce phytotoxicity, redirecting its use toward antimicrobial or anticancer applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid, and how can purity be maximized?
- Methodology :
- Step 1 : Start with a pyrazole precursor (e.g., 4-methylpyrazole) and perform nucleophilic substitution with a brominated butanoic acid derivative. Use potassium carbonate in DMF to facilitate substitution .
- Step 2 : Introduce the methylamino group via reductive amination using sodium borohydride in methanol/ethanol .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>98%) .
- Key Variables : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for pyrazole:halide), and inert atmosphere (N₂) to prevent oxidation .
Q. How can analytical techniques validate the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazole ring protons at δ 7.5–8.0 ppm; methylamino group at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 225.12 [M+H]⁺) .
- FT-IR : Characteristic peaks for carboxylic acid (1700–1720 cm⁻¹) and pyrazole C=N (1550–1600 cm⁻¹) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to Leishmania major enzymes (e.g., trypanothione reductase). Focus on hydrogen bonding between the carboxylic acid group and Arg-37 residue .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antileishmanial vs. antifungal efficacy)?
- Approach :
- Dose-Response Assays : Test across multiple concentrations (1–100 µM) in Leishmania donovani and Candida albicans models.
- Mechanistic Studies : Compare inhibition of ergosterol biosynthesis (fungi) vs. trypanothione metabolism (protozoa) using radiolabeled substrates .
- Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) in IC₅₀ values between assays .
Q. How does structural modification (e.g., halogen substitution) alter pharmacological properties?
- Case Study :
- Chloro vs. Methyl Substituents : Chloro derivatives (e.g., 4-(4-chloro-pyrazol-1-yl) analogs) show enhanced antimalarial activity (IC₅₀: 0.8 µM vs. 2.5 µM for methyl) due to increased lipophilicity (logP: 1.2 vs. 0.7) .
- Synthetic Pathway : Replace methyl with bromine via electrophilic substitution using NBS (N-bromosuccinimide) in CCl₄ .
Key Challenges & Recommendations
- Synthetic Scalability : Use continuous flow reactors to improve yield (>85%) and reduce reaction time .
- Biological Assays : Pair in vitro data with in silico ADMET predictions to prioritize lead optimization .
Note : Data for analogous compounds (e.g., chloro or iodo derivatives) are included where direct evidence for the methyl variant is limited .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
